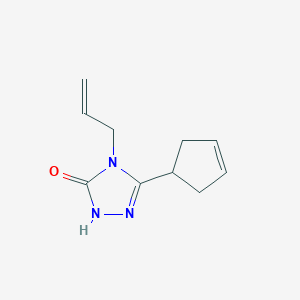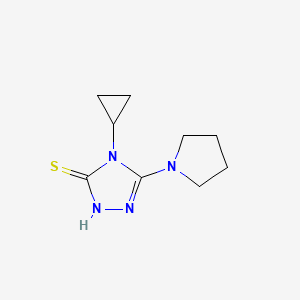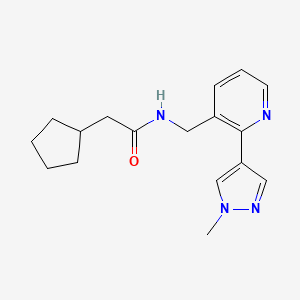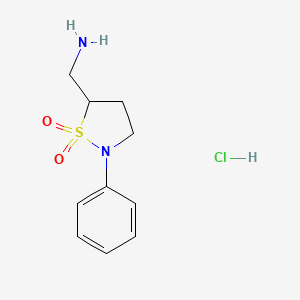
1-(4-((6-Methylpyridin-2-yl)oxy)piperidin-1-yl)-2-(thiophen-2-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-((6-Methylpyridin-2-yl)oxy)piperidin-1-yl)-2-(thiophen-2-yl)ethanone is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a synthetic compound that has been developed through a series of chemical reactions, and its unique chemical structure makes it an interesting target for researchers in various fields. In
Aplicaciones Científicas De Investigación
Chemical Inhibitors and Pharmacology
The chemical compound 1-(4-((6-Methylpyridin-2-yl)oxy)piperidin-1-yl)-2-(thiophen-2-yl)ethanone is a part of a broader class of compounds that have significant implications in various scientific research and pharmacological studies. One of the core areas of application involves the study of piperazine derivatives, a six-membered nitrogen-containing heterocycle, known for its presence in a wide range of therapeutic drugs. These drugs exhibit diverse pharmacological activities, including antipsychotic, antihistamine, antianginal, antidepressant, anticancer, antiviral, cardio protectors, anti-inflammatory, and imaging agents. The versatility of piperazine and its derivatives underscores their importance in drug discovery and development processes, especially in enhancing pharmacokinetic and pharmacodynamic factors through the modification of substituents on the piperazine ring (Rathi et al., 2016).
Redox Mediators and Enzymatic Treatment
Another significant application of this compound is in the enzymatic treatment of organic pollutants. The use of enzymes, in conjunction with redox mediators, has shown promise in the remediation and degradation of various recalcitrant compounds found in industrial wastewater. These redox mediators are crucial in enhancing the substrate range and efficiency of pollutant degradation by several enzymes, including laccases, lignin peroxidases, and manganese peroxidases, among others. This enzymatic approach, facilitated by redox mediators, represents a vital area of research in environmental science, aiming to address the challenges associated with the treatment of aromatic compounds present in industrial effluents (Husain & Husain, 2007).
Oxidative Stress and Neurotoxicity
The study of oxidative stress and its implications in neurotoxicity also presents a critical area of research involving this compound. Oxidative stress is a pivotal event in the neurotoxic effects induced by various environmental toxicants, including methylmercury (MeHg). Research has indicated that the electrophilic properties of MeHg, coupled with its ability to oxidize thiols, play essential roles in oxidative damage. This has led to hypotheses that nucleophilic groups with high affinities for toxicants like MeHg might be primary targets, thereby mediating oxidative stress. Understanding the molecular events related to MeHg-induced oxidative damage through the study of compounds like 1-(4-((6-Methylpyridin-2-yl)oxy)piperidin-1-yl)-2-(thiophen-2-yl)ethanone could contribute significantly to elucidating the mechanisms of neurotoxicity (Farina, Aschner, & Rocha, 2011).
Propiedades
IUPAC Name |
1-[4-(6-methylpyridin-2-yl)oxypiperidin-1-yl]-2-thiophen-2-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2S/c1-13-4-2-6-16(18-13)21-14-7-9-19(10-8-14)17(20)12-15-5-3-11-22-15/h2-6,11,14H,7-10,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCOQPOPDHOCMRN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)OC2CCN(CC2)C(=O)CC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-((6-Methylpyridin-2-yl)oxy)piperidin-1-yl)-2-(thiophen-2-yl)ethanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

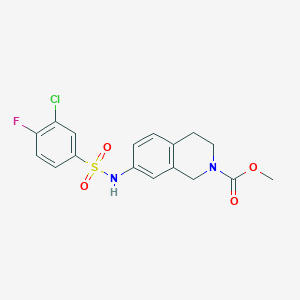
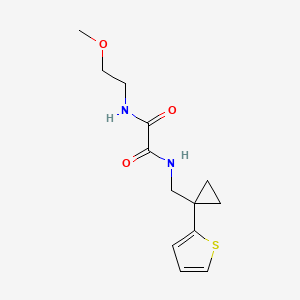
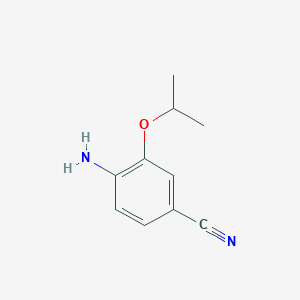
![2-(3-oxo-5-{[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl}-2H,3H-imidazo[1,2-c]quinazolin-2-yl)-N-[(thiophen-2-yl)methyl]acetamide](/img/structure/B2746730.png)
![1-(4-Methoxyphenyl)-2-(4-methylbenzyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/no-structure.png)

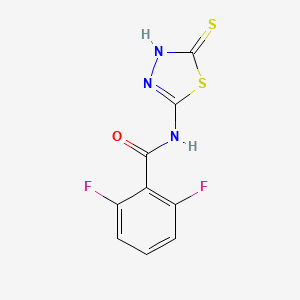
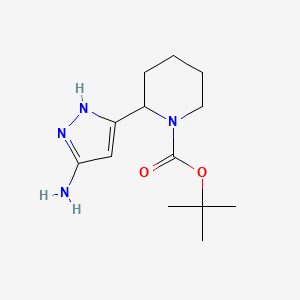
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)acrylamide](/img/structure/B2746739.png)
